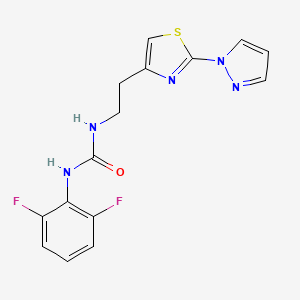

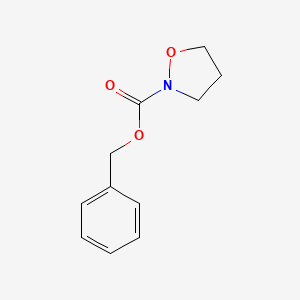

![molecular formula C19H18BrFN2O B2433830 1-[(2E)-3-(3-bromophenyl)-2-propenoyl]-4-(4-fluorophenyl)piperazine CAS No. 882079-24-5](/img/structure/B2433830.png)

1-[(2E)-3-(3-bromophenyl)-2-propenoyl]-4-(4-fluorophenyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Catalytic Processes

Fe-Catalyzed Synthesis : This compound is an intermediate in the synthesis of flunarizine, a drug used for treating migraines, dizziness, vestibular disorders, and epilepsy. It is produced through metal-catalyzed amination and the Wittig reaction, showcasing its importance in synthetic chemistry (Shakhmaev, Sunagatullina, & Zorin, 2016).

Rhodium Catalyzed Hydroformylation : This process is critical for synthesizing neuroleptic agents Fluspirilen and Penfluridol, which contain similar structural motifs to the compound . Such catalytic methods are essential in pharmaceutical manufacturing (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

2. Anticonvulsant Activity

- N-Mannich Bases Derived from Piperazine Diones : These derivatives, including those similar to the compound , have shown effectiveness in anticonvulsant tests. This highlights the potential of such compounds in developing new treatments for epilepsy (Obniska, Rzepka, & Kamiński, 2012).

3. Antimicrobial and Antiviral Activities

- Urea and Thiourea Derivatives of Piperazine : Compounds with structural similarities have demonstrated significant antimicrobial and antiviral activities, suggesting potential applications in combating infectious diseases (Krishna Reddy et al., 2013).

4. Neurological Research

- Dopamine Reuptake Inhibition : Derivatives of this compound have been used in the synthesis of GBR 12909, a dopamine reuptake inhibitor, indicating its relevance in neurological research and potential therapeutic applications (Haka & Kilbourn, 1990).

5. Structural Analysis and Drug Development

- Docking Studies of Piperazine-Indazole Derivatives : The compound's derivatives have been subject to docking studies, essential for understanding drug-receptor interactions and guiding drug development (Balaraju, Kalyani, & Laxminarayana, 2019).

6. Medicinal Chemistry and Pharmacology

- Synthesis of Novel Pharmaceuticals : Derivatives of this compound are central to synthesizing various drugs, demonstrating its versatility and importance in medicinal chemistry (Ironside et al., 2002).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-3-(3-bromophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrFN2O/c20-16-3-1-2-15(14-16)4-9-19(24)23-12-10-22(11-13-23)18-7-5-17(21)6-8-18/h1-9,14H,10-13H2/b9-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPUBYFZRPECQP-RUDMXATFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C=CC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

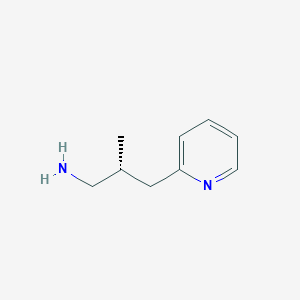

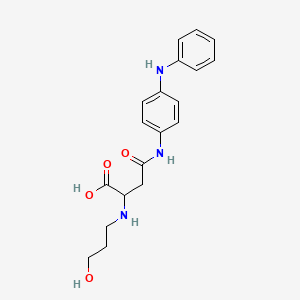

![2-chloro-N-{[3-fluoro-4-(piperazin-1-yl)phenyl]methyl}pyridine-3-carboxamide hydrochloride](/img/structure/B2433748.png)

![Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate](/img/structure/B2433752.png)

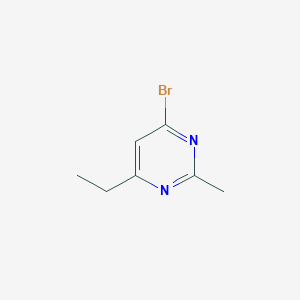

![N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2433753.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-bromobenzyl)thio]-1H-indole](/img/structure/B2433757.png)

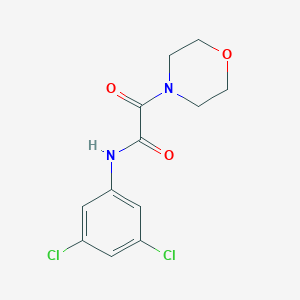

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone](/img/structure/B2433760.png)

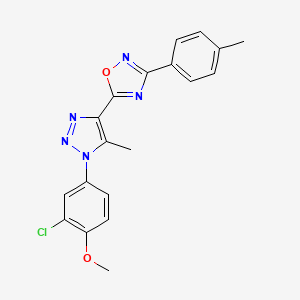

![N-(4-methylphenyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2433770.png)